



Umbralisib Tosylate protocol for in vitro cell culture experiments

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Compound of Interest		
Compound Name:	Umbralisib Tosylate	
Cat. No.:	B8752720	Get Quote

Application Notes: Umbralisib Tosylate for In Vitro Research

Introduction

Umbralisib, a potent and selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ), has been a subject of significant interest in hematological malignancy research.[1][2][3] Its mechanism of action involves the disruption of critical B-cell signaling pathways, making it a valuable tool for in vitro studies of lymphoma, leukemia, and other B-cell disorders.[1][2][4] In vitro, umbralisib has been shown to inhibit malignant cell proliferation, reduce CXCL12-mediated cell adhesion, and block CCL19-mediated cell migration.[1][5]

These application notes provide detailed protocols for utilizing **Umbralisib Tosylate** in cell culture experiments, including methodologies for assessing cell viability, protein expression, and cell cycle progression. The provided quantitative data and workflows are intended to guide researchers in designing and executing robust in vitro studies.

Mechanism of Action

Umbralisib exerts its effects by targeting two key kinases:



- PI3Kδ: A lipid kinase predominantly expressed in hematopoietic cells. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[4][6] Inhibition of PI3Kδ by umbralisib disrupts downstream signaling, including the activation of AKT, thereby reducing cell proliferation and survival.[7][8][9]
- Casein Kinase 1 Epsilon (CK1ε): This kinase is implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5][10] By inhibiting CK1ε, umbralisib may interfere with pathways that contribute to malignant cell growth.[2][11]

Quantitative Data: In Vitro Efficacy of Umbralisib

The following table summarizes the effective concentrations of Umbralisib in various in vitro assays, providing a reference for dose-selection in experimental design.

Parameter	Target/Assay	Value	Cell Line/System	Reference
EC50	PI3Kδ Inhibition	22.2 nM	Enzyme Assay	[7][8][9][12]
EC50	CK1ε Inhibition	6.0 μΜ	Enzyme Assay	[8][9][12]
IC50	CD19+ Cell Proliferation	100 - 300 nM	Human Whole Blood	[7][8][9][12]
Effective Conc.	AKT Phosphorylation Inhibition	10 nM - 100 μM	Human Lymphoma & Leukemia Cell Lines	[8][9][12]
Effective Conc.	c-Myc Expression Repression	15 - 50 μΜ	DLBCL Cell Line (LY7)	[8][9][12][13]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by Umbralisib and a general workflow for in vitro experiments.



PI3Kδ Pathway B-Cell Receptor Umbralisib (BCR) CK1ε Pathway ΡΙ3Κδ CK1ε Converts Downstream Effectors (e.g., c-Myc) Malignant Pathogenesis AKT Phosphorylation p-AKT (Active) Survival & Adhesion

Umbralisib Mechanism of Action

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Caption: Umbralisib inhibits PI3K δ and CK1 ϵ signaling pathways.



General In Vitro Experimental Workflow 1. Cell Seeding (e.g., 96-well or 6-well plates) 2. Umbralisib Tosylate Treatment (Dose-response / Time-course) 3. Incubation (e.g., 24, 48, 96 hours) 4. Endpoint Assay Selection Endpoint Assays Cell Viability Assay Protein Expression Analysis Cell Cycle / Apoptosis Analysis (e.g., MTT, CellTiter-Glo®) (Western Blot for p-AKT, c-Myc) (Flow Cytometry) 5. Data Acquisition & Analysis

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